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Compound of Interest

6-Methyl-[1,2,4]triazolo[4,3-
Compound Name:
bjpyridazine

Cat. No.: B107754

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-
Methyl-triazolo[4,3-b]pyridazine, a heterocyclic compound of significant interest in medicinal
chemistry and drug development.[1] The document is intended for researchers, scientists, and
professionals in the field, offering a detailed summary of spectroscopic data, experimental
methodologies, and visual representations of analytical workflows.

Core Spectroscopic Data

The structural elucidation of 6-Methyl-triazolo[4,3-b]pyridazine and its derivatives relies on a
combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)
Spectroscopy. The quantitative data obtained from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. While specific data for the parent compound 6-Methyl-triazolo[4,3-b]pyridazine is not
extensively detailed in the provided search results, data for closely related derivatives allows
for the prediction of characteristic chemical shifts.

Table 1: Predicted *H and 3C NMR Chemical Shifts for 6-Methyl-triazolo[4,3-b]pyridazine
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Predicted *H Chemical Shift

Predicted 3C Chemical Shift

Atom

(ppm) (Ppm)
CHs ~2.34 ~21.5
H-3 ~146.5
H-7 ~7.15 (d) ~113.5
H-8 ~8.20 (d) ~125.9
C-3 ~142.9
C-6 ~153.9
Cc-7 ~119.7
C-8 ~126.9
C-8a ~152.4

Note: Predicted values are based on data from similar triazolo[4,3-b]pyridazine structures.[2]

Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum of triazolo[4,3-b]pyridazine derivatives typically exhibits characteristic absorption

bands.

Table 2: Characteristic IR Absorption Bands for Triazolo[4,3-b]pyridazine Derivatives

Functional Group

Vibrational Mode

Typical Wavenumber (cm~1)

C-H (aliphatic) Stretching 2966, 2893
C-H (aromatic) Stretching 3061
C=N Stretching 1612
Cc=C Stretching 1566
N-H Stretching 3383-3173
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Source: Data compiled from analyses of various triazolo[4,3-b]pyridazine derivatives.[2][3][4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. For 6-Chloro-3-methyl-[3][4][5]triazolo[4,3-b]pyridazine, a closely related
compound, the molecular weight is 168.58 g/mol .[6] The fragmentation of triazolo[4,3-
b]pyridazines often involves the loss of nitrogen and fragmentation of the pyridazine ring.

Table 3: Mass Spectrometry Data for a Related Triazolo[4,3-b]pyridazine

Molecular Weight ( Key Fragmentation
Compound Molecular Formula

g/mol) Pathways
6-Chloro-3-methyl-[3] Loss of N2, HCN, and
[4][5]triazolo[4,3- CeHsCIN4 168.58 subsequent ring
b]pyridazine fragmentation.

Source: PubChem CID 911387.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The conjugated system of the triazolo[4,3-b]pyridazine core gives rise to characteristic
absorption bands in the UV region.

Table 4: UV-Vis Absorption Data for Triazolo-pyridazine Derivatives

Electronic Transition Wavelength Range (nm)

T-TT* 250-280

Source: Based on spectroscopic studies of related derivatives.[3]

Experimental Protocols
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Detailed methodologies are crucial for the reproducible spectroscopic analysis of 6-Methyl-
triazolo[4,3-b]pyridazine. The following are generalized protocols based on standard laboratory
practices for similar compounds.

Synthesis of 6-Methyl-triazolo[4,3-b]pyridazine

The synthesis of 6-methyl-[3][4][5]triazolo[4,3-b]pyridazine can be achieved through various
synthetic routes, often starting from a substituted pyridazine. A general procedure involves the
reaction of 3-chloro-6-methylpyridazine with hydrazine, followed by cyclization with an
appropriate reagent to form the triazole ring.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., DMSO-ds, CDCI3) in an NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Data Acquisition: Record *H NMR and 3C NMR spectra at room temperature. Standard
parameters for acquisition and processing are typically used. Chemical shifts are reported in
parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4][7]

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the
compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin
film can be prepared by dissolving the compound in a volatile solvent and allowing the
solvent to evaporate on a salt plate.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. The data is
typically presented as a plot of transmittance versus wavenumber (cm~1).[4]

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).
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 Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

o Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on
the compound's properties. The data is presented as a plot of relative intensity versus mass-
to-charge ratio (m/z).

UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol, methanol, or acetonitrile) of a known concentration.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition: Record the absorbance spectrum over a wavelength range of
approximately 200-800 nm, using the pure solvent as a reference.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of 6-
Methyl-triazolo[4,3-b]pyridazine.
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Caption: Workflow for the synthesis and spectroscopic analysis of 6-Methyl-triazolo[4,3-
b]pyridazine.

Derivatives of 6-Methyl-triazolo[4,3-b]pyridazine have been investigated as inhibitors of various
protein kinases, which are key components of cellular signaling pathways implicated in
diseases like cancer.
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Caption: Generalized signaling pathway showing the inhibitory action of triazolo[4,3-
b]pyridazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 6-Methyl-triazolo[4,3-
b]pyridazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107754#spectroscopic-analysis-of-6-methyl-triazolo-
4-3-b-pyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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